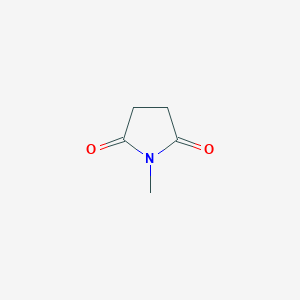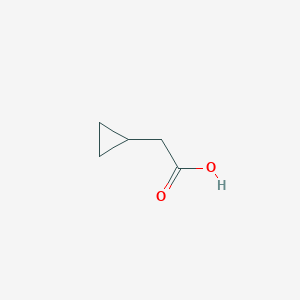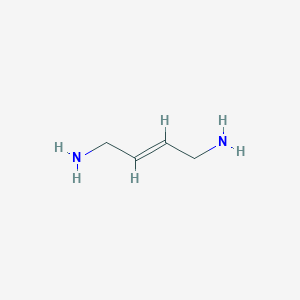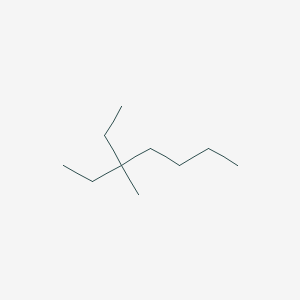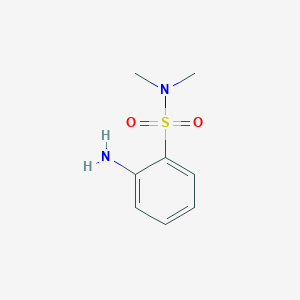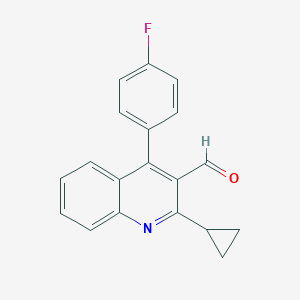
2-Ciclopropil-4-(4-fluorofenil)quinolina-3-carbaldehído
Descripción general
Descripción
The compound "2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde" is a quinoline derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the annulation of cyclopropane dicarbonitriles with aminobenzaldehydes, as described in the synthesis of polysubstituted quinolines . Another approach includes diastereoselective cyclopropanation reactions, which have been used to synthesize various cyclopropa[c]quinoline derivatives . Additionally, palladium-catalyzed intramolecular cyclization has been employed to convert N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes into dihydrothieno[3,2-c]quinoline derivatives . A specific synthesis route for a closely related compound, "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline," involves the reduction of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate followed by bromination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR, LC-MS, and X-ray diffraction. For instance, the crystal structure of "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline" was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclopropanation, reductive cyclization, and intramolecular cyclization, as part of their synthesis . The electrochemical behavior of quinoline compounds can also be studied to understand their reduction mechanisms, which is important for the development of analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence quantum yields, are important for their potential applications, including as invisible ink dyes . The introduction of fluorine atoms can affect the lipophilicity of the compounds, which in turn influences their biological activity and pharmacokinetics . The stereochemistry of the cyclopropyl group also plays a role in the compound's activity against bacterial strains .
Aplicaciones Científicas De Investigación
Síntesis química
“2-Ciclopropil-4-(4-fluorofenil)quinolina-3-carbaldehído” es un compuesto químico con la fórmula molecular C19H14FNO y un peso molecular de 291.32 . Se utiliza como intermedio en varios procesos de síntesis química .
Investigación farmacéutica
Este compuesto se utiliza en la síntesis de NK-104, un fármaco en investigación . NK-104 es un candidato potencial para diversas aplicaciones terapéuticas, aunque los detalles específicos no están disponibles en los resultados de la búsqueda actual.
Etiquetado de isótopos estables
El compuesto se puede utilizar en el etiquetado de isótopos estables, lo que permite a los investigadores estudiar las vías metabólicas in vivo de una manera segura . Esto es particularmente útil en el campo de la bioquímica y la biología molecular, donde comprender las vías metabólicas de varios compuestos es crucial.
Estudios ambientales
Los compuestos marcados con isótopos estables, como “this compound”, se utilizan como estándares de contaminantes ambientales para la detección de contaminantes en el aire, el agua, el suelo, los sedimentos y los alimentos . Esto ayuda a monitorear y controlar la contaminación ambiental.
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of pitavastatin , a drug used to lower cholesterol and triglyceride levels in the body .
Mode of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall mechanism of action of the final drug, which involves inhibiting the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol .
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate for p-gp, a protein that pumps foreign substances out of cells . It is also known to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall effects of the final drug, which include lowering cholesterol and triglyceride levels .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored in a refrigerator .
Propiedades
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBIRPTCXOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433224 | |
| Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121660-37-5 | |
| Record name | 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

